molecular formula C14H12N2O4S B2839211 methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate CAS No. 860612-16-4

methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate

Cat. No.: B2839211
CAS No.: 860612-16-4
M. Wt: 304.32
InChI Key: KBOZIZWZKKRHQF-VQHVLOKHSA-N
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Description

Methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate is a synthetic indole derivative featuring a conjugated ene system substituted with cyano (-CN) and methanesulfonyl (-SO₂CH₃) groups at the β-position of the indole core. Indole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects . The electron-withdrawing cyano and sulfonyl groups in this compound may enhance its reactivity and interaction with biological targets, such as kinases or DNA, compared to simpler indole esters.

Properties

IUPAC Name

methyl 3-[(E)-2-cyano-2-methylsulfonylethenyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-20-14(17)13-11(7-9(8-15)21(2,18)19)10-5-3-4-6-12(10)16-13/h3-7,16H,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOZIZWZKKRHQF-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C=C(C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)/C=C(\C#N)/S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available indole derivatives.

    Key Steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used in catalytic processes, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Receptor Binding: It can bind to various biological receptors, influencing cellular signaling pathways.

Medicine

    Drug Development: The compound is being explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The cyano group and methanesulfonyl group are key functional groups that interact with enzymes and receptors, modulating their activity. The indole core is crucial for binding to specific sites on proteins, influencing their function and activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique substituents differentiate it from other indole carboxylates:

Compound Name Substituents at Indole-3 Position Molecular Weight Key Functional Groups
Target Compound (1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl Not Reported Cyano, Methanesulfonyl, Ester
Methyl 1-Methyl-β-Carboline-3-Carboxylate 1-Methyl-β-carboline 244.26 g/mol β-Carboline, Ester
Ethyl 3-(2-(4-Methylphenylsulfonamido)-1-Phenylethyl)-1H-Indole-2-Carboxylate 2-(4-Methylphenylsulfonamido)-1-phenylethyl 476.58 g/mol Sulfonamide, Phenyl, Ester
5-Fluoro-3-[2-(4-Hydroxyanilino)-4-Oxo-Thiazol-5-Ylidene]Methyl-1H-Indole-2-Carboxylate Thiazolidinone-Hydroxyaniline Hybrid 397.37 g/mol Thiazolidinone, Fluoro, Ester

Key Observations :

  • β-Carboline derivatives (e.g., ) exhibit planar aromatic systems, which may intercalate into DNA, whereas the target compound’s non-planar ene system could limit such interactions.

Physicochemical Properties

  • Solubility: The methanesulfonyl group in the target compound likely improves water solubility compared to non-polar analogs like phenyl-substituted indoles .
  • Spectroscopic Data :
    • ¹H-NMR signals for analogous compounds (e.g., δ 9.17 ppm for β-carboline protons , δ 11.62 ppm for indole NH ) suggest that the target compound’s ene system and sulfonyl group would deshield adjacent protons, producing distinct peaks in the δ 7–9 ppm range.

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